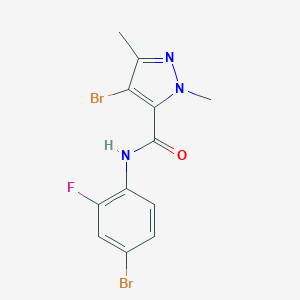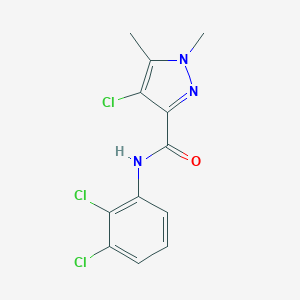![molecular formula C17H19ClN2O B450765 N-[2-(SEC-BUTYL)PHENYL]-N'-(4-CHLOROPHENYL)UREA](/img/structure/B450765.png)
N-[2-(SEC-BUTYL)PHENYL]-N'-(4-CHLOROPHENYL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a sec-butyl group attached to a phenyl ring and a 4-chlorophenyl group attached to the urea moiety. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA typically involves the reaction of 2-(sec-butyl)aniline with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In industrial settings, the production of N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of urease, an enzyme involved in the hydrolysis of urea. The inhibition of urease can result in reduced production of ammonia, which is beneficial in certain medical and agricultural applications.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di-2-butyl-1,4-phenylenediamine: An aromatic amine used as an antioxidant in industrial applications.
N,N’-Di-sec-butyl-p-phenylenediamine: Another aromatic amine with similar industrial uses.
Uniqueness
N-[2-(SEC-BUTYL)PHENYL]-N’-(4-CHLOROPHENYL)UREA is unique due to its specific substitution pattern and the presence of both sec-butyl and 4-chlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H19ClN2O |
|---|---|
Peso molecular |
302.8g/mol |
Nombre IUPAC |
1-(2-butan-2-ylphenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C17H19ClN2O/c1-3-12(2)15-6-4-5-7-16(15)20-17(21)19-14-10-8-13(18)9-11-14/h4-12H,3H2,1-2H3,(H2,19,20,21) |
Clave InChI |
BTIDQCYGKOIUBV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluorobenzamide](/img/structure/B450684.png)

![Isopropyl 2-[(3-iodobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B450688.png)
![N-(3-{N-[(4-chlorophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B450689.png)


![N'-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B450694.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450695.png)
![1,3-dimethyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B450698.png)
![Methyl 4-(4-butylphenyl)-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450700.png)
![N-[4-(N-{3-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B450701.png)
![Methyl 4-(4-bromophenyl)-2-[(2,3-dimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450703.png)
![N-{4-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B450705.png)
